molecular formula C16H25NO6 B5089697 N-[2-(2-phenoxyethoxy)ethyl]-1-butanamine oxalate

N-[2-(2-phenoxyethoxy)ethyl]-1-butanamine oxalate

Cat. No. B5089697
M. Wt: 327.37 g/mol
InChI Key: CSUZSGZBXYGZGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-phenoxyethoxy)ethyl]-1-butanamine oxalate is a chemical compound that is commonly referred to as Phenylephrine. It is a medication that is used to treat nasal congestion, as well as low blood pressure during anesthesia. Phenylephrine is a sympathomimetic drug that works by constricting blood vessels and reducing swelling.

Scientific Research Applications

Phenylephrine has been extensively studied for its use in treating nasal congestion and low blood pressure. In addition, it has also been studied for its potential use in the treatment of shock, as well as in the management of hypotension during spinal anesthesia. Phenylephrine has also been used in scientific research to study the effects of sympathetic nervous system activation on cardiovascular function.

Mechanism of Action

Phenylephrine works by binding to alpha-adrenergic receptors, which are found in the smooth muscle of blood vessels. This binding causes vasoconstriction, which leads to a reduction in blood flow and a decrease in swelling. Phenylephrine also stimulates the release of norepinephrine, which further enhances its vasoconstrictive effects.
Biochemical and Physiological Effects:
Phenylephrine has a number of biochemical and physiological effects. It increases blood pressure by constricting blood vessels, and it also increases heart rate by stimulating the release of norepinephrine. Phenylephrine can also cause a decrease in urine output, as it constricts blood vessels in the kidneys. In addition, it can cause a decrease in gastrointestinal motility, which can lead to constipation.

Advantages and Limitations for Lab Experiments

Phenylephrine has a number of advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized, and it has well-defined pharmacological effects. However, there are also limitations to its use. Phenylephrine has a relatively short half-life, which can make it difficult to study its effects over extended periods of time. In addition, its vasoconstrictive effects can make it difficult to study the effects of other drugs on blood flow.

Future Directions

There are a number of potential future directions for research on Phenylephrine. One area of interest is the development of new formulations of the drug that can be used to treat other conditions, such as shock or hypotension during spinal anesthesia. Another area of interest is the development of new methods for studying the effects of sympathetic nervous system activation on cardiovascular function. Finally, there is also interest in studying the long-term effects of Phenylephrine use, particularly in patients with chronic conditions such as hypertension.

Synthesis Methods

Phenylephrine can be synthesized through a variety of methods, including the reduction of 1-phenyl-2-nitropropene with hydrogen gas in the presence of a palladium catalyst. Another method involves the reaction of 1,2-dibromoethane with phenol, followed by the reaction of the resulting compound with ethylene oxide and butylamine.

properties

IUPAC Name

oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2.C2H2O4/c1-2-3-9-15-10-11-16-12-13-17-14-7-5-4-6-8-14;3-1(4)2(5)6/h4-8,15H,2-3,9-13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUZSGZBXYGZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCOCCOC1=CC=CC=C1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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